1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
These nucleosides are characterized by a purine or pyrimidine base, which is N-linked to a sugar moiety . This compound has significant importance in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves several steps. One common synthetic route includes the reaction of a suitable pyrimidine derivative with an azidomethyl group under specific conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the azido group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, acids, and bases . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its incorporation into nucleic acids, where it can interfere with DNA replication and transcription processes . The azido group plays a crucial role in its activity by inhibiting the function of enzymes involved in nucleic acid synthesis . Molecular targets include DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar compounds include other nucleoside analogs such as zidovudine (AZT), which also contains an azido group . Compared to these compounds, 1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has unique structural features that may enhance its efficacy and specificity in certain applications . Other similar compounds include 3’-azido-2’,3’-dideoxythymidine and 3’-deoxy-3-azidothymidine .
Properties
Molecular Formula |
C10H13N5O4 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7-,8-/m1/s1 |
InChI Key |
GKEHVJFBPNPCKI-BWZBUEFSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CN=[N+]=[N-])O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O |
Origin of Product |
United States |
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